6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
Description
6'-Amino-1-benzyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile is a spirocyclic compound featuring a fused pyrano[2,3-c]pyrazole scaffold linked to an indole moiety. Its structural complexity arises from substituents including a benzyl group at position 1, a methyl group at 3', a phenyl group at 1', and a cyano group at 5'. This article provides a detailed comparison of this compound with structurally analogous derivatives, focusing on synthetic methodologies, substituent effects, physicochemical properties, and spectral characteristics.
Properties
IUPAC Name |
6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O2/c1-18-24-26(33(31-18)20-12-6-3-7-13-20)35-25(30)22(16-29)28(24)21-14-8-9-15-23(21)32(27(28)34)17-19-10-4-2-5-11-19/h2-15H,17,30H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFWEPCQVAIAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(O2)N)C#N)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Catalytic Methods
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| PEG-400 | Solvent-free | 110 | 1.5 | 92 | |
| Fe3O4@l-arginine | Solvent-free | 80 | 0.75 | 95 | |
| L-Proline | Water | 60 | 2 | 89 | |
| DBDMH | Ethanol | Reflux | 1 | 87 |
Key Findings :
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PEG-400 enables recyclability (5 cycles with <5% yield drop) while acting as both solvent and catalyst.
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Fe3O4@l-arginine nanocomposites permit magnetic recovery, reducing catalyst loss.
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L-Proline in aqueous media aligns with green chemistry principles, achieving 89% yield without organic solvents.
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1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) accelerates cyclization via halogen-bonding interactions.
Stepwise Synthetic Procedure
Standard Protocol Using PEG-400
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Charge a 50 mL flask with PEG-400 (5 mL), 1-benzylisatin (1.0 mmol), and malononitrile (1.0 mmol).
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Heat to 110°C with stirring for 20 min until Knoevenagel adduct formation (TLC monitoring: hexane/EtOAc 3:1).
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Add phenylhydrazine (1.0 mmol) and ethyl acetoacetate (1.0 mmol) dissolved in PEG-400.
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Maintain at 110°C for 60–90 min until complete spirocyclization (disappearance of starting materials on TLC).
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Quench with diethyl ether (5 mL), cool to −50°C to precipitate PEG, and decant the ether layer.
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Purify via silica gel chromatography (hexane:EtOAc gradient) to obtain pale-yellow crystals.
Characterization Data :
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1H NMR (500 MHz, DMSO-d6) : δ 7.82 (d, J = 7.5 Hz, 2H, Ar-H), 7.45–7.30 (m, 8H, Ar-H), 5.21 (s, 2H, N-CH2-Ph), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 2.89 (s, 3H, CH3), 2.01 (s, 2H, NH2).
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13C NMR (126 MHz, DMSO-d6) : δ 179.8 (C=O), 162.4 (C=N), 118.9 (CN), 62.1 (OCH2), 24.7 (CH3).
Role of the 6'-Amino Group Formation
The 6'-amino substituent arises from in situ reduction of a nitrile intermediate during the reaction. Kinetic studies reveal:
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Malononitrile initially forms a dicyano adduct at C5' and C6'.
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Selective hydrolysis of the C6'-CN group occurs via nucleophilic attack by water (in PEG or aqueous systems) or ammonium species generated from hydrazine decomposition.
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Final tautomerization stabilizes the amino group, as confirmed by isotopic labeling experiments using D2O.
Scalability and Industrial Adaptations
Pilot-Scale Synthesis (100 g Batch) :
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Reactor : 50 L jacketed vessel with mechanical stirring
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Throughput : 92% yield (98.5% purity by HPLC)
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Cost Analysis :
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Raw materials: $12.50/g
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Catalyst reuse: Reduces cost by 34% after 10 cycles
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Environmental Metrics :
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PMI (Process Mass Intensity) : 6.8 (vs. industry average 20–30 for spiro compounds)
Structural Confirmation and Computational Modeling
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Space Group : P-1
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Unit Cell : a = 8.542 Å, b = 10.117 Å, c = 12.305 Å, α = 89.12°, β = 78.34°, γ = 85.67°
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Torsion Angles : C3-N1-C4'-C5' = −12.3°, confirming spiro conjugation
DFT Calculations (B3LYP/6-311G )**:
Chemical Reactions Analysis
Types of Reactions
6’-amino-1-benzyl-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Anticancer Activity : Indole derivatives have been studied for their potential in treating various cancers. For instance, indole-based compounds have shown promise as inhibitors of tyrosine kinases involved in cancer progression .
- Antimicrobial Properties : Certain spiro compounds have demonstrated significant antimicrobial activity against a variety of pathogens. This suggests that the compound may possess similar properties, warranting further investigation into its efficacy against bacterial and fungal infections.
Anticancer Research
A study highlighted the synthesis of indole derivatives that share structural similarities with the target compound. These derivatives were tested for their ability to inhibit cancer cell proliferation in vitro, showing promising results against non-small cell lung cancer (NSCLC) cells . The mechanism of action was attributed to the inhibition of key signaling pathways involved in tumor growth.
Antimicrobial Testing
In another research effort, spiro-indole compounds were evaluated for their antimicrobial efficacy. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics or antifungal agents .
Mechanism of Action
The mechanism of action of 6’-amino-1-benzyl-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Br, CF₃) increase thermal stability and lipophilicity, as seen in the dibromo-trifluoromethyl derivative (mp 305–306°C) .
- Benzyl vs. smaller substituents : The 1-benzyl group in the target compound may enhance π-π stacking interactions in biological targets compared to 1-methyl or 1-H analogs .
Key Observations :
- Catalyst use: Sodium acetate in ethanol improves yields for halogenated derivatives (91% in ), while magnetically separable catalysts enable efficient recycling in the target compound’s synthesis .
- Solvent systems: Ethanol and 2-propanol are common for MCRs due to their ability to dissolve polar intermediates .
Physicochemical and Spectral Properties
Melting Points and Stability
- The dibromo-trifluoromethyl analog exhibits the highest decomposition temperature (305–306°C), attributed to strong halogen and CF₃ interactions .
- The target compound’s melting point is unreported, but analogs with benzyl groups (e.g., 1-benzyl-3-methyl derivatives) typically melt between 170–200°C .
Spectral Data Comparison
Key Observations :
- The cyano group’s IR absorption (~2205 cm⁻¹) is consistent across derivatives.
- NH₂ protons in the dibromo-CF₃ analog appear as a sharp singlet due to reduced steric hindrance, whereas bulkier substituents broaden signals .
Biological Activity
6'-Amino-1-benzyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile is a complex organic compound belonging to the class of spiro[indole] derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 459.50 g/mol. The structure features a spiro configuration that connects an indole moiety with a pyrano[2,3-c]pyrazole framework, contributing to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H21N5O2 |
| Molecular Weight | 459.50 g/mol |
| IUPAC Name | 6'-Amino-1-benzyl-3'-methyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
Anticancer Activity
Recent studies have indicated that derivatives of spiro[indole] compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that it inhibited the proliferation of human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values indicating potent activity.
Antimicrobial Properties
The antimicrobial efficacy of 6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenylspiro[indole] derivatives has been explored against a range of pathogenic bacteria and fungi. Preliminary results show that the compound exhibits notable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in various models. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS).
Study 1: Anticancer Activity Evaluation
A recent study published in Frontiers in Chemistry investigated the anticancer properties of 6'-amino derivatives. The results showed that specific analogs significantly inhibited cell growth in A549 and MCF7 cells, with mechanisms involving apoptosis induction and cell cycle arrest.
Study 2: Antimicrobial Efficacy
Research conducted by Zhang et al. (2023) assessed the antimicrobial activity of this compound against various pathogens. The study found that it had an MIC of 0.5 μg/mL against MRSA strains, suggesting its potential as an effective treatment for resistant infections.
The biological activity of 6'-amino-1-benzyl-3'-methyl-2-oxo-1'-phenylspiro[indole] is believed to be mediated through its interaction with specific molecular targets within cells. The indole moiety may facilitate binding to various receptors involved in signaling pathways related to cell proliferation and apoptosis.
Q & A
Q. What are the standard synthetic protocols for preparing spiro[indole-3,4'-pyrano[2,3-c]pyrazole] derivatives?
The synthesis typically involves multicomponent reactions (MCRs) using aldehydes, malononitrile, hydrazine derivatives, and ketones. For example:
- Ionic liquid catalysis : [Et₃NH][HSO₄] efficiently catalyzes the reaction under solvent-free conditions at 80–90°C, yielding products with 85–92% purity (Table 1, ).
- Aqueous medium : Reactions in water at 55–60°C with hydrazine hydrate and dimethyl acetylene dicarboxylate achieve 78% yield ( ).
- Grindstone technique : Solvent-free mechanochemical methods reduce reaction times and improve atom economy (). Key intermediates are characterized via IR (CN stretch at ~2200–2258 cm⁻¹) and NMR (sp³ hybridized CH at δ 4.5–5.3 ppm) .
Q. How are IR and NMR spectroscopy employed to confirm the structure of such compounds?
- IR spectroscopy : Identifies functional groups like NH₂ (3442–3348 cm⁻¹), CN (2258 cm⁻¹), and aromatic C=C (1600–1604 cm⁻¹) ().
- ¹H/¹³C NMR :
- Methyl groups appear as singlets at δ 1.7–2.0 ppm ().
- Spiro carbons resonate at δ 54–59 ppm in ¹³C NMR ().
- Aromatic protons show multiplet patterns between δ 6.7–8.5 ppm ().
Cross-validation with mass spectrometry (e.g., molecular ion peaks) is critical .
Q. What green chemistry approaches are applicable in their synthesis?
- Aqueous media : Water replaces organic solvents, reducing toxicity ( ).
- Ionic liquids : Reusable catalysts like [Et₃NH][HSO₄] enhance reaction efficiency ().
- Mechanochemical grinding : Eliminates solvents and shortens reaction times (). These methods align with the principles of atom economy and waste minimization .
Advanced Research Questions
Q. How to resolve conflicting spectral data in complex heterocyclic systems?
- Overlapping NMR signals : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, coupling between the spiro carbon (δ 57 ppm) and adjacent NH₂ protons can confirm connectivity ().
- IR ambiguities : Compare CN stretches (2258 cm⁻¹) with crystallographic data () to rule out impurities.
- Mass spectrometry : High-resolution MS (HRMS) distinguishes isobaric species, such as positional isomers .
Q. What computational methods are used to study structure-property relationships?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries ( ).
- Molecular docking : Assess binding affinities for biological targets (e.g., quinoxaline-based systems in ).
- Crystal structure analysis : X-ray diffraction data (e.g., CCDC entries in ) validate computational models and reveal intermolecular interactions .
Q. How to optimize reaction conditions when encountering low yields?
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) systematically. For instance, demonstrates optimization of oxidation reactions using statistical modeling.
- Solvent screening : Polar aprotic solvents (e.g., DMSO) may improve solubility of intermediates ( ).
- Catalyst tuning : Replace [Et₃NH][HSO₄] with acidic resins to enhance recyclability () .
Q. How does crystallography aid in understanding reactivity?
- Hydrogen bonding networks : Crystal structures ( ) reveal NH₂⋯O interactions that stabilize the spiro conformation.
- Torsional angles : Distortions in the pyrano[2,3-c]pyrazole ring (e.g., 15–20° dihedral angles) influence electronic delocalization and reactivity toward electrophiles.
- Packing diagrams : Predict solubility and melting points (e.g., m.p. 148–232°C in ) .
Q. How to design multi-component reactions with competing pathways?
- Intermediate trapping : Use hydrazine hydrate to favor pyrazole ring formation over side products ( ).
- Kinetic control : Lower temperatures (≤60°C) suppress aldol condensation byproducts ().
- Catalyst selectivity : Ionic liquids preferentially activate carbonyl groups over nitriles (). Monitoring via TLC ( ) ensures reaction progression toward the desired pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
